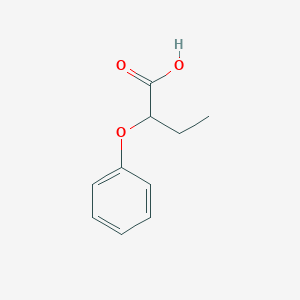

2-Phenoxybutanoic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenoxybutanoic acid can be synthesized through several methods. One common approach involves the reaction of phenol with butyric acid under acidic conditions to form the ester, which is then hydrolyzed to yield this compound . Another method includes the use of phenylboronic acid in a Suzuki-Miyaura coupling reaction with butyric acid derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures .

化学反应分析

Types of Reactions: 2-Phenoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxybutanoic acid derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Phenoxybutanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxybutanoic acids.

科学研究应用

Scientific Research Applications

1. Biological Activity and Metabolic Regulation

2-Phenoxybutanoic acid and its derivatives have been studied for their potential as agonists of G-protein coupled receptors (GPCRs), specifically GPR120. Research indicates that certain derivatives exhibit significant agonistic activity, which may help in managing metabolic diseases such as obesity and diabetes by improving glucose tolerance in animal models. For instance, a derivative with a fluorine substitution demonstrated enhanced metabolic stability and pharmacokinetic properties, making it a promising candidate for further development in metabolic regulation therapies .

2. Herbicidal Properties

The compound is also recognized for its herbicidal activity. It is structurally related to auxinic herbicides, which are known to disrupt plant growth by mimicking natural plant hormones (auxins). Studies have shown that this compound can be converted into more active herbicides through metabolic processes in plants, suggesting its utility in agricultural applications to control broadleaf weeds while being less harmful to cereal crops .

Case Studies

Case Study 1: GPR120 Agonists

A study focused on the design of phenoxybutanoic acid derivatives aimed at enhancing their selectivity and efficacy as GPR120 agonists. The results indicated that specific modifications on the benzene ring of these compounds led to improved agonistic activity. For example, a compound with a methoxy group showed a fourfold decrease in potency compared to its methyl-substituted analogs, highlighting the importance of structural modifications in optimizing biological activity .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound derivatives were tested against various weed species. The results demonstrated effective control over difficult-to-manage weeds like cleavers and speedwell while maintaining safety for crops such as barley and wheat. The low toxicity profile of these compounds suggests they can be used in environmentally sensitive areas without harming non-target species .

Data Table: Overview of Applications

作用机制

The mechanism of action of 2-Phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

- Phenoxyacetic acid

- Phenoxypropanoic acid

- Phenoxyisobutyric acid

Comparison: 2-Phenoxybutanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to phenoxyacetic acid and phenoxypropanoic acid, it has a longer carbon chain, affecting its solubility and reactivity. Phenoxyisobutyric acid, on the other hand, has a branched structure, leading to different steric effects and reactivity patterns .

生物活性

2-Phenoxybutanoic acid, also known as α-phenylbutyric acid, is an organic compound that belongs to the class of phenylpropanes. It has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and metabolic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- CAS Number : 90-27-7

- IUPAC Name : 2-phenylbutanoic acid

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Histone Deacetylase Inhibition : It acts as a histone deacetylase (HDAC) inhibitor, which can lead to altered gene expression and promote apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been shown to reduce mucosal inflammation and improve oxidative status in various models .

- Cell Cycle Regulation : It influences cell cycle progression and can induce growth arrest in certain cancer cell lines .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation, invasion, and migration in glioma cells while promoting apoptosis .

| Study | Findings |

|---|---|

| Induces apoptosis in cancer cells via HDAC inhibition. | |

| Inhibits glioma cell proliferation and promotes growth arrest. | |

| Exhibits cytotoxic effects against various cancer cell lines. |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production. This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

| Mechanism | Effect |

|---|---|

| Inhibition of NF-κB | Reduces expression of pro-inflammatory cytokines. |

| Modulation of MAPK pathway | Alters inflammatory responses in immune cells. |

Metabolic Effects

This compound is implicated in metabolic processes, particularly in the context of metabolic disorders. It has been associated with improved nitrogen waste excretion in patients with urea cycle disorders .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated a significant reduction in cell viability and induction of apoptosis through HDAC inhibition.

Case Study 2: Inflammatory Diseases

In a model of colitis, administration of this compound led to decreased levels of inflammatory markers and improved histological scores, suggesting its potential application in inflammatory bowel disease.

属性

IUPAC Name |

2-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSPPYGAFOVROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871223 | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-14-4 | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products formed during the gas-phase pyrolysis of 2-Phenoxybutyric acid?

A1: The gas-phase pyrolysis of 2-Phenoxybutyric acid primarily yields phenol, butanal, and carbon monoxide. [] This reaction proceeds through a semi-polar five-membered cyclic transition state. []

Q2: How does the molecular structure of 2-phenoxycarboxylic acids influence their pyrolysis reaction rate?

A2: Research suggests that the pyrolysis reaction rate of 2-phenoxycarboxylic acids increases with the degree of substitution at the carbon bearing the phenoxy group. This means tertiary acids like 2-phenoxyisobutyric acid decompose faster than secondary acids like 2-Phenoxybutyric acid, which in turn decompose faster than primary acids like 2-phenoxyacetic acid. [] This difference in reaction rate is attributed to the stabilization of the transition state by the alkyl substituents. []

Q3: Can you elaborate on the proposed mechanism for the gas-phase pyrolysis of 2-Phenoxybutyric acid?

A3: The gas-phase pyrolysis of 2-Phenoxybutyric acid is proposed to occur through a two-step mechanism involving a five-membered cyclic transition state. [, ] In the first step, the acidic hydrogen of the carboxylic acid group assists the departure of the phenoxy group, leading to the formation of phenol and an unstable α-lactone intermediate. [, ] The second step involves the decomposition of the α-lactone into butanal and carbon monoxide. [, ]

Q4: What analytical techniques have been employed to study and quantify 2-Phenoxybutyric acid?

A5: One method used to analyze 2-Phenoxybutyric acid is frit/FAB-LC/MS (frit/fast atom bombardment-liquid chromatography/mass spectrometry). [] This technique allows for the quantification of 2-Phenoxybutyric acid in water samples after extraction with a polystyrene solid phase extraction (SPE) cartridge. [] 2-Phenoxybutyric acid has also been investigated as an internal standard for this analytical method when analyzing other pesticide residues in water samples. []

Q5: Have any studies examined the biological activity of 2-Phenoxybutyric acid or its derivatives?

A6: Research has explored the potential of 2-Phenoxybutyric acid derivatives as insecticides, specifically focusing on pyrethroid esters. [, ] Studies have investigated the Quantitative Structure‐Activity Relationship (QSAR) of these esters against Culex quinquefasciatus, a species of mosquito. [] While the specific details of these studies were not provided in the abstracts, it highlights the exploration of 2-Phenoxybutyric acid derivatives for their biological activity and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。